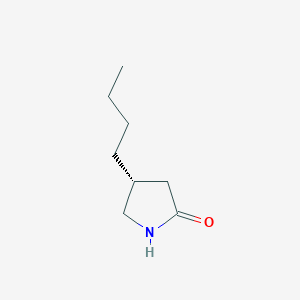
(R)-4-butylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-butylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropeptide S Receptor Modulation
(R)-4-butylpyrrolidin-2-one has been investigated for its role in modulating the neuropeptide S receptor, which is implicated in several central nervous system disorders such as anxiety and substance abuse. Research indicates that derivatives of this compound exhibit antagonist activity at the neuropeptide S receptor, showing potential for treating conditions like panic disorder and PTSD. In vivo studies have demonstrated that certain analogs can significantly reduce cocaine self-administration without affecting food intake, suggesting a targeted therapeutic approach for addiction treatment .
Anticancer Activity
The compound has also been studied for its anticancer properties. A series of pyrrolidine derivatives, including those based on this compound, have shown promising cytotoxic effects against various cancer cell lines. For instance, certain synthesized derivatives exhibited activity that was twice as effective as the reference drug tamoxifen against HeLa cells. In vivo studies revealed significant increases in survival rates among treated animal models, highlighting the potential of these compounds as novel anticancer agents .
Enhancing Agrochemical Efficacy
This compound is being explored as a penetration enhancer for agrochemical active agents. Its ability to improve the delivery of these agents into plant tissues can enhance their effectiveness while potentially reducing the required dosage. This application is particularly relevant in the development of environmentally friendly agricultural practices that minimize chemical runoff and exposure risks .
Green Solvent Alternatives
In synthetic organic chemistry, this compound has been identified as a promising green solvent alternative to traditional solvents like dimethylformamide (DMF). Its favorable properties include lower toxicity and better environmental compatibility, making it suitable for solid-phase peptide synthesis and other chemical reactions. Studies have shown that using this compound can lead to improved reaction yields while reducing harmful waste products .
Summary of Applications
The following table summarizes the key applications of this compound across different fields:
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Neuropeptide S receptor modulation | Potential treatment for anxiety and substance abuse; effective in vivo results |
| Anticancer activity | Cytotoxic effects against cancer cell lines; increased survival rates in models | |
| Agrochemicals | Penetration enhancer for agrochemicals | Enhances efficacy of active agents; promotes environmentally friendly practices |
| Organic Synthesis | Green solvent alternative | Improves reaction yields; reduces toxicity compared to traditional solvents |
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(4R)-4-butylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-7-5-8(10)9-6-7/h7H,2-6H2,1H3,(H,9,10)/t7-/m1/s1 |
Clé InChI |
XERCUZVKEPHPQL-SSDOTTSWSA-N |
SMILES isomérique |
CCCC[C@@H]1CC(=O)NC1 |
SMILES canonique |
CCCCC1CC(=O)NC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














